3-Bromocyclohexanone
Overview
Description
3-Bromocyclohexanone is a chemical compound with the molecular formula C6H9BrO . It has an average mass of 177.039 Da and a monoisotopic mass of 175.983673 Da .
Molecular Structure Analysis
The 3-Bromocyclohexanone molecule contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ketone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
3-Bromocyclohexanone has a density of 1.5±0.1 g/cm3, a boiling point of 224.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 93.2±12.7 °C . The index of refraction is 1.519 .Scientific Research Applications
Chemical Research
3-Bromocyclohexanone is a chemical compound with the formula C6H9BrO . It’s used in various chemical research applications due to its unique structure and properties . It’s available for purchase from scientific research product suppliers like Sigma-Aldrich .
Quantum Calculations
The compound can be used in quantum calculations. Its molecular structure can be analyzed to gain insights into its properties, which can then be used in quantum calculations .
Artificial Intelligence (AI) Developments
Chemical big data, including data on compounds like 3-Bromocyclohexanone, is being used in the development of AI technologies . This data can help train AI models to predict the properties and behaviors of various chemical compounds.
QSAR/QSPR Modeling
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are used to predict the activity and properties of compounds based on their chemical structure . 3-Bromocyclohexanone can be used in these models to study its structure-activity and structure-property relationships.
Thermophysical Property Datafile Creation
Data on 3-Bromocyclohexanone can be used to create thermophysical property datafiles for process simulators . These datafiles can help simulate the behavior of the compound under various conditions.
Kinetics Studies
Data on 3-Bromocyclohexanone can also be used in kinetics studies, such as those involving oxidation, combustion, and thermal cracking .
Safety and Hazards
properties
IUPAC Name |
3-bromocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
Record name | 3-Bromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62784-60-5 | |
Record name | 3-Bromocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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